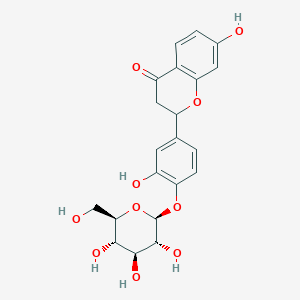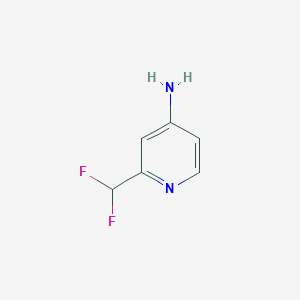
4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone
概要
説明
4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone is a naturally occurring compound found in the stem wood of Dracaena loureiri . It is known for its inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are enzymes involved in inflammation . The compound has a molecular formula of C17H18O5 and a molecular weight of 302.32 g/mol .
科学的研究の応用
4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various derivatives.
Biology: Studied for its anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases.
Industry: Used in the development of new pharmaceuticals and as a chemical intermediate.
作用機序
Target of Action
The primary targets of 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, which are typically mediated by these prostaglandins.
Result of Action
The molecular and cellular effects of 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in inflammation and pain.
Safety and Hazards
生化学分析
Biochemical Properties
4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone plays a significant role in biochemical reactions, particularly as an inhibitor of cyclooxygenase enzymes COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are involved in inflammation and pain signaling. By inhibiting COX-1 and COX-2, 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone can reduce inflammation and pain. Additionally, this compound interacts with various proteins and enzymes, modulating their activity and influencing biochemical pathways.
Cellular Effects
4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines. This compound also affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes . This compound binds to the active sites of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandins. Additionally, it can modulate the activity of other enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including reduced inflammation and altered gene expression.
Dosage Effects in Animal Models
The effects of 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone vary with different dosages in animal models . At lower doses, this compound can effectively reduce inflammation and pain without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, and increasing the dose further does not enhance its therapeutic effects.
Metabolic Pathways
4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . This compound can influence the levels of metabolites and the flux of metabolic pathways, leading to changes in cellular energy production and biosynthesis. Its interactions with metabolic enzymes can modulate their activity, affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone can influence its activity and effectiveness, as well as its potential side effects.
Subcellular Localization
4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone is localized in various subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct this compound to specific organelles, such as the endoplasmic reticulum and mitochondria. Its localization within these compartments can affect its activity and function, influencing cellular processes such as protein synthesis and energy production.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone typically involves the condensation of appropriate aldehydes and ketones under basic conditions. One common method is the Claisen-Schmidt condensation, where 4-hydroxy-2,6-dimethoxybenzaldehyde reacts with 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an ethanol-water mixture at room temperature.
Industrial Production Methods
Industrial production of 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .
化学反応の分析
Types of Reactions
4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like boron tribromide (BBr3) can be used to demethylate the methoxy groups.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Phenols or other substituted derivatives.
類似化合物との比較
Similar Compounds
Loureirin D: Another compound isolated from Dracaena loureiri with similar COX inhibitory activity.
4’-Hydroxy-2,4-dimethoxychalcone: A natural chalcone derivative with broad biological activities, including anti-malarial and anti-bacterial properties.
Uniqueness
4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone is unique due to its specific inhibitory activity against both COX-1 and COX-2, making it a valuable compound for studying inflammation and developing anti-inflammatory drugs .
特性
IUPAC Name |
3-(4-hydroxy-2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-21-16-9-13(19)10-17(22-2)14(16)7-8-15(20)11-3-5-12(18)6-4-11/h3-6,9-10,18-19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSUVSOOJHAIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CCC(=O)C2=CC=C(C=C2)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027962.png)


![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B3027966.png)
![(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3027967.png)



![[4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B3027973.png)

![Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate](/img/structure/B3027977.png)

![2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B3027981.png)
![7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3027984.png)
